5-(Dodecyldithio)-2-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dodecyldithio)-2-nitrobenzoic acid (DDNB) is a nitroaromatic compound that has been widely used in biochemical research as a thiol-reactive reagent. DDNB is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. It is also known as Ellman's reagent, named after its discoverer, H. David Ellman.
Wirkmechanismus
DDNB reacts specifically with thiol groups in proteins and peptides. The reaction involves the formation of a disulfide bond between the thiol group and the dodecyl group of DDNB. The reaction is facilitated by the nitro group, which acts as an electron-withdrawing group, making the thiol group more nucleophilic.
Biochemische Und Physiologische Effekte
DDNB has been shown to have no significant effects on cellular viability or metabolism at low concentrations. However, at high concentrations, it can cause oxidative stress and damage to cellular components such as DNA, proteins, and lipids.
Vorteile Und Einschränkungen Für Laborexperimente
DDNB is a highly specific reagent for thiol groups, making it a valuable tool for studying thiol-containing molecules in complex mixtures such as biological samples. However, DDNB has limitations in terms of its sensitivity and selectivity. It can react with other nucleophiles such as amines and hydroxyl groups, leading to false positives. DDNB is also sensitive to pH and temperature, which can affect its reactivity.
Zukünftige Richtungen
1. Development of new thiol-reactive reagents with improved sensitivity and selectivity.
2. Investigation of the effects of DDNB on cellular signaling pathways and gene expression.
3. Development of new methods for quantifying thiol-containing molecules using DDNB.
4. Exploration of the potential therapeutic applications of DDNB in the treatment of diseases associated with oxidative stress.
5. Investigation of the mechanisms underlying the oxidative damage caused by DDNB at high concentrations.
Synthesemethoden
DDNB can be synthesized by the reaction of 5-chloro-2-nitrobenzoic acid with dodecanethiol in the presence of a base such as sodium hydroxide. The reaction results in the formation of a thioether linkage between the nitro group and the dodecyl group.
Wissenschaftliche Forschungsanwendungen
DDNB is commonly used in biochemistry and molecular biology research to measure the concentration of thiol-containing molecules such as glutathione and cysteine. It is also used to study protein-protein interactions and enzyme kinetics. DDNB can react with thiol groups in proteins and peptides to form stable adducts, which can be quantified using UV-Vis spectrophotometry.
Eigenschaften
CAS-Nummer |
114019-73-7 |
---|---|
Produktname |
5-(Dodecyldithio)-2-nitrobenzoic acid |
Molekularformel |
C19H29NO4S2 |
Molekulargewicht |
399.6 g/mol |
IUPAC-Name |
5-(dodecyldisulfanyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C19H29NO4S2/c1-2-3-4-5-6-7-8-9-10-11-14-25-26-16-12-13-18(20(23)24)17(15-16)19(21)22/h12-13,15H,2-11,14H2,1H3,(H,21,22) |
InChI-Schlüssel |
LNGWGYPBWOQGGM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCSSC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Andere CAS-Nummern |
114019-73-7 |
Synonyme |
5-dodecyldithio-2-nitrobenzoic acid C12-TNB dodecyldithio-5-(2-nitrobenzoic acid) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.